5-BENZOYL-N2-(3,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
5-BENZOYL-N2-(3,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound with the molecular formula C26H24N2O4S2 and a molecular weight of 492.61. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 5-BENZOYL-N2-(3,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves multiple steps, including the formation of the thiophene ring and subsequent functionalizationIndustrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to achieve the desired molecular structure .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino and anilino groups can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-BENZOYL-N2-(3,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-BENZOYL-N2-(3,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar compounds to 5-BENZOYL-N2-(3,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE include:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Thiophene derivatives: Compounds containing the thiophene ring with various substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical reactivity.
Properties
IUPAC Name |
[3-amino-5-(3,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-13-17(2)15-19(14-16)28-26-25(34(30,31)21-11-9-20(32-3)10-12-21)22(27)24(33-26)23(29)18-7-5-4-6-8-18/h4-15,28H,27H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZWJTDFRBZRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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